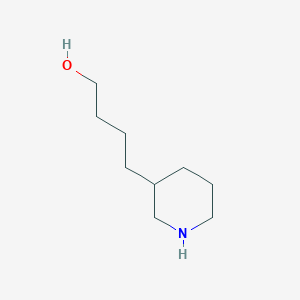

4-(Piperidin-3-yl)butan-1-ol

Description

Genesis and Significance of Piperidine-Containing Architectures in Chemical Research

The strategic incorporation of piperidine (B6355638) moieties can positively affect crucial drug-like properties such as lipophilicity and metabolic stability. This has made piperidine-based structures central to the development of numerous bioactive compounds. researchgate.netmdpi.com

Strategic Positioning of 4-(Piperidin-3-yl)butan-1-ol as a Versatile Synthetic Scaffold

Within the broad class of piperidines, this compound stands out as a valuable and versatile synthetic intermediate. chemscene.combldpharm.com Its structure, featuring a 3-substituted piperidine ring linked to a butanol chain, offers multiple points for chemical modification. The nitrogen atom of the piperidine ring and the hydroxyl group of the butanol chain are key functional groups that can participate in a variety of chemical transformations. cymitquimica.com This dual functionality allows for the construction of more complex molecules, making it an important building block in the synthesis of novel compounds.

The specific 3-substitution pattern of the piperidine ring is of particular importance in medicinal chemistry, as it allows for the creation of chiral centers and the exploration of three-dimensional chemical space, which is crucial for optimizing interactions with biological targets. researchgate.netresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1021910-91-7 | chemscene.combldpharm.com |

| Molecular Formula | C₉H₁₉NO | chemscene.com |

| Molecular Weight | 157.25 g/mol | chemscene.com |

| SMILES | C(CCO)CC1CCCNC1 | chemscene.com |

Historical and Current Research Trajectories Pertaining to 3-Substituted Piperidine Derivatives

Historically, research into piperidine derivatives has been a cornerstone of drug discovery. researchgate.netugent.be The development of synthetic methods to access substituted piperidines has been a continuous area of focus. mdpi.com In recent years, there has been a significant emphasis on the synthesis of enantiomerically pure 3-substituted piperidines due to their prevalence in potent therapeutic agents. researchgate.netnih.govacs.org

Current research is actively exploring novel and efficient synthetic routes to these compounds. acs.orgenamine.net Strategies such as asymmetric synthesis, metal-catalyzed cyclization, and ring expansion of other heterocyclic systems are being employed to generate a diverse range of 3-substituted piperidine derivatives. mdpi.comnih.gov The development of methods for the stereoselective functionalization of the piperidine ring continues to be a major goal, as the stereochemistry of these compounds is often critical for their biological activity. researchgate.netresearchgate.netnih.govacs.org The ongoing investigation into 3-substituted piperidines underscores their enduring importance as privileged structures in the design of future pharmaceuticals. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-3-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c11-7-2-1-4-9-5-3-6-10-8-9/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJCLHYKMKWCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Piperidin 3 Yl Butan 1 Ol

Chemo- and Regioselective Synthesis of the Piperidin-3-yl Core

Achieving specific functionalization at the C-3 position of the piperidine (B6355638) ring is a significant synthetic challenge. Direct C-H functionalization at this position is often disfavored due to the electron-withdrawing inductive effect of the adjacent nitrogen atom, which deactivates the C-3 position towards many reactions. nih.gov Consequently, chemists have developed a range of indirect and strategic methods to construct the piperidine heterocycle with the desired C-3 functionality in a controlled manner.

Construction of the Piperidine Heterocycle with Defined C-3 Functionalization

The synthesis of a piperidine ring with a pre-defined substituent or a functional group handle at the C-3 position can be broadly approached through two main strategies: the hydrogenation of a corresponding 3-substituted pyridine (B92270) precursor or the cyclization of a suitably designed acyclic precursor.

Hydrogenation of 3-Substituted Pyridines: This is one of the most direct methods for accessing 3-substituted piperidines. A wide variety of 3-substituted pyridines can serve as starting materials. The catalytic hydrogenation of the pyridine ring is a well-established transformation, often employing catalysts such as rhodium or palladium on carbon. nih.gov The conditions can be tuned to be compatible with a range of functional groups on the side chain. For instance, a 3-substituted pyridine bearing a precursor to the butan-1-ol chain can be reduced to the corresponding piperidine.

Cyclization of Acyclic Precursors: Intramolecular cyclization reactions build the piperidine ring from a linear substrate that already contains the necessary atoms and the C-3 substituent. nih.gov These methods offer high control over the substitution pattern. For example, a δ-amino carbonyl compound can cyclize to form a Δ¹-piperideine intermediate, which can be subsequently reduced to the target piperidine. This bio-inspired approach leverages a vinylogous Mannich-type reaction to assemble multi-substituted chiral piperidines.

Indirect C-H Functionalization: Given the difficulty of direct C-3 C-H activation, indirect methods have been devised. One such elegant strategy involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine (B1245486). The resulting bicyclic intermediate can then undergo a reductive ring-opening, which selectively cleaves a C-C bond of the cyclopropane (B1198618) ring to yield a C-3 substituted piperidine. nih.gov This method provides a powerful way to install functionality at the otherwise unreactive C-3 position.

Cycloaddition Reactions: Hetero-Diels-Alder or [4+2] cycloaddition reactions can be employed to construct a dihydropyridine (B1217469) ring with defined regiochemistry, which is then reduced to the piperidine. youtube.com Similarly, radical-based [4+2] cycloadditions between azetidines and alkenes have been shown to produce polysubstituted piperidines with high regioselectivity.

| Method | Starting Material | Key Reagents/Catalyst | Product Type | Ref. |

| Pyridine Hydrogenation | 3-Substituted Pyridine | Rh/C, Pd/C, H₂ | 3-Substituted Piperidine | nih.gov |

| Reductive Heck Reaction | Dihydropyridine + Boronic Acid | [Rh(cod)OH]₂, (S)-Segphos | 3-Substituted Tetrahydropyridine | organic-chemistry.orgtmc.edu |

| Indirect C-H Functionalization | N-Boc-tetrahydropyridine | Rh₂(S-DOSP)₄, Diazoacetate | 3-Substituted Piperidine (via cyclopropane) | nih.gov |

| Radical Cycloaddition | 3-Aroyl Azetidine + Alkenes | Diboron(4) compounds | Polysubstituted Piperidine |

Methodologies for Introducing the Butan-1-ol Side Chain at C-3

Once a piperidine ring is formed with a suitable functional handle at the C-3 position, various C-C bond-forming reactions can be employed to introduce the butan-1-ol side chain. The choice of method depends on the nature of the functional group at C-3 (e.g., a halide, boronic ester, or a carbonyl group).

Cross-Coupling Reactions: Modern cross-coupling chemistry provides a powerful toolkit for C-C bond formation.

Reductive Heck-Type Coupling: A rhodium-catalyzed asymmetric reaction can couple a dihydropyridine with a vinyl boronic acid, such as one bearing a protected 4-hydroxybutyl group. Subsequent reduction of the double bonds in the ring and the side chain would yield the target molecule. tmc.eduacs.org

Suzuki and Negishi Coupling: If a 3-halopiperidine or a piperidin-3-ylboronic ester can be prepared, it can be coupled with a corresponding partner. For example, a piperidin-3-ylboronic ester could react with a protected 4-halobutanol under Suzuki coupling conditions (palladium catalyst and a base) to form the desired C-C bond. nih.govnih.gov While many examples focus on the α-position, the principles are applicable to C-3 functionalized substrates.

Alkylation of Enolates/Enamides: Piperidin-3-one can be deprotonated to form an enolate, which can then act as a nucleophile. Reaction with a suitable electrophile, such as 1-bromo-4-(tert-butyldimethylsilyloxy)butane, followed by reduction of the ketone and deprotection of the alcohol, would furnish 4-(piperidin-3-yl)butan-1-ol. A similar strategy involves the alkylation of an enamide anion derived from Δ³-piperideine. odu.edu

Biocatalytic C-H Oxidation followed by Cross-Coupling: A cutting-edge, two-step strategy involves the use of enzymes to selectively hydroxylate the piperidine ring. bohrium.comeurekalert.org This newly installed hydroxyl group can then be used as a handle for subsequent radical cross-coupling reactions to introduce the alkyl side chain. bohrium.comeurekalert.org

Stereoselective and Asymmetric Synthesis of Chiral this compound

The C-3 position of this compound is a chiral center. Controlling the absolute stereochemistry at this center is paramount for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which requires sophisticated catalytic systems or chiral starting materials.

Enantioselective Control in C-3 Chiral Center Formation

Achieving high enantioselectivity in the formation of the C-3 stereocenter is a key objective. Catalytic asymmetric methods are particularly powerful as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Asymmetric Catalytic Hydrogenation: The hydrogenation of a 3-substituted pyridine or dihydropyridine using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) can directly produce an enantiomerically enriched piperidine.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: As mentioned previously, the rhodium-catalyzed carbometalation of a dihydropyridine with a boronic acid can be rendered highly enantioselective by using a chiral ligand, such as (S)-Segphos. organic-chemistry.org This method establishes the C-3 stereocenter with excellent enantiomeric excess (ee), providing a versatile entry to a wide range of chiral 3-substituted piperidines. tmc.eduacs.org

Copper-Catalyzed Asymmetric Aminoboration: An innovative approach for creating chiral piperidines involves the copper-catalyzed cyclizative aminoboration of an aminoalkene. Using a chiral ligand like (S,S)-Ph-BPE, this method can construct 2,3-cis-disubstituted piperidines with high yields and excellent enantioselectivities. This strategy builds the chiral ring and sets multiple stereocenters simultaneously.

Radical-Mediated δ C-H Cyanation: A novel strategy involves the interruption of the Hofmann-Löffler-Freytag reaction. A chiral copper catalyst can mediate the enantioselective δ C-H cyanation of an acyclic amine, forming an enantioenriched δ-amino nitrile. This intermediate can then be cyclized to form a chiral piperidine, effectively creating the heterocycle from a linear precursor via a stereocontrolled C-C bond formation. nih.gov

| Method | Catalyst/Ligand System | Substrate Type | Enantioselectivity (ee) | Ref. |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Dihydropyridine + Boronic Acid | Up to 99% | organic-chemistry.orgtmc.edu |

| Asymmetric Aminoboration | [CuOTf]₂·benzene / (S,S)-Ph-BPE | Aminoalkene | Up to 99% | |

| Asymmetric δ C-H Cyanation | Chiral Cu Catalyst | Acyclic Amine | High | nih.gov |

Diastereoselective Strategies for Functional Group Manipulation

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. For derivatives of this compound that may have additional substituents, diastereoselective reactions are essential.

Substrate-Controlled Hydrogenation: The hydrogenation of a substituted dihydropyridine or tetrahydropyridine often proceeds with high diastereoselectivity. The existing stereocenters on the ring or side chains direct the incoming hydrogen atoms to one face of the molecule, leading to the preferential formation of one diastereomer. For example, catalytic hydrogenation of highly substituted 1,2-dihydropyridines often yields the all-syn substituted piperidine diastereomer.

Epimerization: When a hydrogenation or another reaction yields a mixture of diastereomers, or the undesired diastereomer, a base-mediated epimerization can be used to convert it to the more thermodynamically stable isomer. This is often used to interconvert between cis- and trans-disubstituted piperidines by epimerizing the stereocenter adjacent to a carbonyl or other activating group.

Directed Reactions: A directing group attached to the piperidine nitrogen or another position can chelate to a metal catalyst and direct a reaction to a specific site and with a specific stereochemical outcome. This strategy has been successfully applied in palladium-catalyzed C-H arylations to achieve high regio- and stereoselectivity.

Chiral Pool and Auxiliary-Based Approaches

Besides catalytic asymmetric synthesis, stereochemistry can be controlled by using starting materials that are already chiral.

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure natural products, such as amino acids (e.g., L-lysine), sugars, or terpenes, as the starting material. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product. For example, L-lysine can be enzymatically transformed into a δ-amino carbonyl intermediate, which serves as a precursor to chiral piperidines.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate. It directs a subsequent chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. This method effectively transfers the chirality of the auxiliary to the substrate. For instance, an achiral piperidinone could be derivatized with a chiral auxiliary, followed by a diastereoselective alkylation at C-3, and subsequent removal of the auxiliary to yield an enantioenriched 3-alkylpiperidinone.

Protecting Group Strategies for the Amine and Hydroxyl Functionalities in this compound Synthesis

The presence of both a secondary amine and a primary hydroxyl group in this compound requires a robust protecting group strategy to achieve selective transformations during its synthesis. The differential reactivity of these functional groups allows for the application of orthogonal protecting groups, which can be installed and removed under distinct conditions, preventing unwanted side reactions. jocpr.com

Amine Protection:

The nucleophilic and basic nature of the piperidine nitrogen makes its protection crucial to avoid reactions with electrophilic reagents intended for other parts of the molecule. researchgate.net Carbamates are the most common class of protecting groups for amines due to their stability and predictable cleavage conditions. researchgate.netslideshare.net

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to a broad range of non-acidic conditions and its facile removal with acids like trifluoroacetic acid (TFA). researchgate.netresearchgate.net

Benzyloxycarbonyl (Cbz): The Cbz group, also a carbamate, offers an alternative that is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another important carbamate-based protecting group. researchgate.netslideshare.net It is notably stable to acidic conditions but is readily cleaved by bases, such as piperidine, making it orthogonal to the Boc group. researchgate.net

Hydroxyl Protection:

The hydroxyl group is typically protected to prevent its oxidation or reaction with nucleophiles. Ethers are a common choice for hydroxyl protection in peptide synthesis due to their stability. ug.edu.pl

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) are frequently employed. They are installed using the corresponding silyl chloride and a base and are typically removed with fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (Bn) Ether: This group is stable to a wide range of reaction conditions and can be removed by hydrogenolysis, making it orthogonal to acid-labile groups like Boc. ug.edu.pl

tert-Butyl (tBu) Ether: The tBu ether is introduced under acidic conditions and removed with strong acids, offering orthogonality with base-labile protecting groups. ug.edu.pl

An effective synthesis of this compound would likely involve the protection of the piperidine nitrogen with a Boc group and the hydroxyl function with a TBDMS group. This orthogonal strategy allows for the selective deprotection and further functionalization of either group without affecting the other.

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | (Boc)2O, base | Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | H2, Pd/C | |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., Piperidine) | |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F- (e.g., TBAF) |

| Benzyl | Bn | BnBr, NaH | H2, Pd/C | |

| tert-Butyl | tBu | Isobutylene, acid catalyst | Strong Acid (e.g., TFA) |

Application of Modern Catalytic Systems in this compound Synthesis

Modern catalytic systems offer efficient and selective methods for the construction of the piperidine ring and the introduction of the butanol side chain.

Transition metal catalysis has become an indispensable tool in organic synthesis, providing pathways for reactions that are otherwise difficult to achieve. uva.es For the synthesis of substituted piperidines, palladium- and rhodium-catalyzed reactions are particularly relevant.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful methods for forming C-C and C-N bonds, respectively. These could be employed in the synthesis of precursors to this compound. For instance, a Suzuki-Miyaura coupling could be used to attach the butyl chain to a pre-formed piperidine ring.

Rhodium-Catalyzed Hydrogenation: Asymmetric hydrogenation of a suitable pyridine precursor using a chiral rhodium catalyst could be a key step in establishing the stereochemistry at the 3-position of the piperidine ring.

Iridium-Catalyzed Reductive Amination: Continuous high-pressure iridium-catalyzed reductive amination has been successfully used in pharmaceutical manufacturing and could be applied to the synthesis of the piperidine ring from a dicarbonyl compound and an amine source. d-nb.info

| Reaction Type | Catalyst | Key Bond Formation | Potential Application in Synthesis |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh3)4 | C-C | Attachment of butanol side chain to a piperidine precursor |

| Buchwald-Hartwig Amination | Pd2(dba)3, ligand | C-N | Intramolecular cyclization to form the piperidine ring |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4, chiral ligand | C-H | Enantioselective reduction of a pyridine precursor |

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of piperidine derivatives, proline and its derivatives have proven to be effective catalysts.

Proline-Catalyzed Mannich Reaction: The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds, which are versatile precursors to piperidines. L-proline can catalyze the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone, providing enantiomerically enriched products that can be further elaborated to form the piperidine ring.

Enamine Catalysis: Chiral secondary amines, such as those derived from proline, can activate α,β-unsaturated aldehydes towards nucleophilic attack via the formation of an enamine intermediate. This strategy can be used to construct key fragments of the this compound structure with high stereocontrol.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

For the large-scale production of active pharmaceutical ingredients (APIs) and their intermediates, flow chemistry offers significant advantages over traditional batch processing. pharmasalmanac.comnih.gov These benefits include enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. nih.govmdpi.com

The synthesis of this compound can be adapted to a continuous flow process. A multi-step synthesis could be designed where intermediates are generated and immediately consumed in the next reaction step, eliminating the need for isolation and purification of each intermediate. mdpi.com

A potential flow synthesis could involve:

Continuous Grignard Reaction: Formation of a Grignard reagent from a protected 3-bromopiperidine (B33930) and its subsequent reaction with a suitable aldehyde in a microreactor.

In-line Hydrogenation: The resulting alkene could be passed through a packed-bed reactor containing a hydrogenation catalyst (e.g., Pd/C) to reduce the double bond.

Liquid-Liquid Extraction: The product stream could then be mixed with an immiscible solvent for continuous extraction and purification.

Continuous Deprotection: The final deprotection step could also be carried out in a flow reactor, followed by a final purification step.

This approach allows for a highly automated and efficient process, which is crucial for the cost-effective and sustainable manufacturing of pharmaceutical intermediates. mdpi.com The ability to safely handle hazardous reagents and reactions at elevated temperatures and pressures in a controlled manner is another key advantage of flow chemistry. nih.gov

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scale-up | Complex, requires re-optimization | Simpler, by running for longer or numbering-up reactors pharmasalmanac.com |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms mdpi.com |

| Heat & Mass Transfer | Often limited by vessel size | Excellent due to high surface-area-to-volume ratio mdpi.com |

| Process Control | More challenging to maintain homogeneity | Precise control over reaction parameters |

Chemical Transformations and Mechanistic Investigations of 4 Piperidin 3 Yl Butan 1 Ol

Reactions of the Primary Alcohol Functionality in 4-(Piperidin-3-yl)butan-1-ol

The primary alcohol group in this compound is a versatile handle for the introduction of various other functional groups and for the construction of more complex molecules.

The selective oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 4-(piperidin-3-yl)butanal, or the carboxylic acid, 4-(piperidin-3-yl)butanoic acid, depending on the oxidant and reaction conditions employed. A key challenge in these transformations is to prevent the oxidation of the secondary amine of the piperidine (B6355638) ring.

Milder oxidizing agents are typically required for the selective oxidation to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose. These reactions are typically carried out in anhydrous chlorinated solvents like dichloromethane (B109758) (DCM) at room temperature.

To achieve the carboxylic acid, stronger oxidizing agents are necessary. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in aqueous sulfuric acid), or ruthenium tetroxide (RuO4). The reaction conditions for these oxidations are often more forcing, which can sometimes lead to side reactions involving the piperidine nitrogen.

| Starting Material | Reagent(s) | Product |

| This compound | Pyridinium chlorochromate (PCC) | 4-(Piperidin-3-yl)butanal |

| This compound | Dess-Martin periodinane (DMP) | 4-(Piperidin-3-yl)butanal |

| This compound | Potassium permanganate (KMnO4) | 4-(Piperidin-3-yl)butanoic acid |

| This compound | Jones reagent | 4-(Piperidin-3-yl)butanoic acid |

The primary alcohol of this compound can be readily converted into esters and ethers.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride (B1165640). When using a carboxylic acid, an acid catalyst like sulfuric acid or p-toluenesulfonic acid is often required to facilitate the reaction, which is known as a Fischer esterification. However, the presence of the basic piperidine nitrogen can neutralize the acid catalyst. Therefore, alternative methods are often preferred. Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is a highly effective method for the esterification of this compound. These reactions are typically performed in aprotic solvents like dichloromethane or diethyl ether.

Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Strong bases like sodium hydride (NaH) are typically used to generate the alkoxide. The resulting alkoxide of this compound can then be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic acid, acid catalyst | Ester |

| Esterification | Acyl chloride, base (e.g., pyridine) | Ester |

| Etherification | Strong base (e.g., NaH), alkyl halide | Ether |

The hydroxyl group of this compound can be transformed into other important functional groups, such as halides and amines.

Conversion to Alkyl Halides can be accomplished using various reagents. For the synthesis of alkyl chlorides, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are commonly employed. The reaction with thionyl chloride proceeds via an SN2 mechanism, leading to inversion of stereochemistry if the alcohol is chiral. For the preparation of alkyl bromides, phosphorus tribromide (PBr3) is a standard reagent. These halogenation reactions typically require careful control of the reaction conditions to avoid side reactions.

Conversion to Amines can be achieved through a two-step process. First, the alcohol is converted into a good leaving group, often a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate can then be displaced by an amine nucleophile, such as ammonia (B1221849) or a primary or secondary amine, in an SN2 reaction to yield the desired amine.

| Transformation | Reagent(s) | Intermediate/Product |

| Conversion to Alkyl Chloride | Thionyl chloride (SOCl2) | 3-(4-chlorobutyl)piperidine |

| Conversion to Alkyl Bromide | Phosphorus tribromide (PBr3) | 3-(4-bromobutyl)piperidine |

| Conversion to Amine | 1. p-Toluenesulfonyl chloride (TsCl), pyridine 2. Amine (e.g., NH3) | 1. 4-(Piperidin-3-yl)butyl tosylate 2. 4-(Piperidin-3-yl)butan-1-amine |

Reactivity at the Piperidine Nitrogen Atom of this compound

The secondary amine in the piperidine ring of this compound is nucleophilic and can undergo a variety of reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide. acsgcipr.org This reaction proceeds via a nucleophilic substitution mechanism. The rate of reaction is dependent on the nature of the alkyl halide and the reaction conditions. Primary alkyl halides are generally more reactive than secondary or tertiary halides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed.

N-Acylation is the reaction of the piperidine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction is usually rapid and is often performed in the presence of a base, such as pyridine or triethylamine, to scavenge the acid byproduct. The resulting N-acylpiperidine is a stable amide.

N-Sulfonylation involves the reaction of the piperidine nitrogen with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This reaction yields a stable sulfonamide.

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Alkyl halide, base | N-Alkyl-4-(piperidin-3-yl)butan-1-ol |

| N-Acylation | Acyl chloride or anhydride, base | N-Acyl-4-(piperidin-3-yl)butan-1-ol |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl-4-(piperidin-3-yl)butan-1-ol |

The piperidine nitrogen of this compound can be quaternized by reaction with an excess of an alkyl halide. This reaction leads to the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. The quaternization is typically carried out by heating the piperidine derivative with an excess of the alkylating agent, often in a polar solvent. srce.hr

Salt formation occurs when the basic piperidine nitrogen reacts with an acid. This is a simple acid-base reaction that results in the formation of a piperidinium (B107235) salt. Both inorganic acids (e.g., hydrochloric acid, sulfuric acid) and organic acids (e.g., acetic acid, trifluoroacetic acid) can be used for this purpose. The resulting salts are often crystalline solids and are more water-soluble than the free base.

| Reaction Type | Reagent(s) | Product Type |

| Quaternization | Excess alkyl halide | Quaternary ammonium salt |

| Salt Formation | Acid (e.g., HCl) | Piperidinium salt |

Ring Modifications and Skeletal Rearrangements of the Piperidine Core

No specific studies detailing ring modifications or skeletal rearrangements of the piperidine core in this compound were identified.

Fundamental Mechanistic Studies of Key Reactions Involving this compound

There is a lack of published fundamental mechanistic studies on key reactions involving this compound.

Elucidation of Reaction Pathways and Transient Intermediates

No information is available regarding the elucidation of reaction pathways or the identification of transient intermediates in reactions of this compound.

Kinetic and Thermodynamic Analyses of Transformations

No data from kinetic or thermodynamic analyses of the transformations of this compound could be located.

A conclusive article on the chemical transformations and mechanistic details of this compound cannot be generated without dedicated research on this specific compound.

Derivatization Strategies and Synthesis of Analogues Based on 4 Piperidin 3 Yl Butan 1 Ol

Systematic Modification of the Butan-1-ol Side Chain

The butan-1-ol side chain of 4-(piperidin-3-yl)butan-1-ol offers a prime location for structural modifications to probe interactions with biological targets and to modulate the physicochemical properties of the molecule. Key strategies for its modification include chain extension or shortening, the introduction of branching, and various functional group transformations.

Chain Extension and Branching: The length and branching of the alkyl chain can significantly influence lipophilicity and conformational flexibility. Homologation of the butan-1-ol side chain can be achieved through standard synthetic methodologies. For instance, oxidation of the primary alcohol to the corresponding aldehyde, followed by a Wittig reaction or related olefination strategies, can introduce additional carbon atoms. Subsequent reduction of the resulting alkene and/or carbonyl functionalities can yield elongated alcohol chains. Introduction of branching can be accomplished by reacting the aldehyde with organometallic reagents, such as Grignard or organolithium reagents, to introduce alkyl or aryl groups at the alpha-position to the hydroxyl group.

Functional Group Transformations: The terminal hydroxyl group is amenable to a wide range of functional group interconversions.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid. askfilo.com These transformations introduce new functionalities that can serve as handles for further derivatization, such as amide or ester formation. The resulting 4-(piperidin-3-yl)butanoic acid is a key intermediate for creating a variety of amide analogues. chemscene.comsigmaaldrich.com

Formation of Ethers and Esters: The hydroxyl group can be readily converted into ethers through Williamson ether synthesis, reacting an alkoxide of the starting material with an alkyl halide. researchgate.net This allows for the introduction of a wide variety of alkyl and aryl substituents. Esterification, through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides), is another straightforward modification to introduce diverse functionalities and modulate properties such as polarity and susceptibility to hydrolysis by esterases.

A summary of potential side chain modifications is presented in the table below.

| Modification Strategy | Reagents and Conditions | Resulting Functional Group |

| Chain Extension | 1. Oxidation (e.g., PCC) 2. Wittig Reaction 3. Reduction (e.g., H2/Pd) | Extended Alkyl Chain |

| Branching | 1. Oxidation (e.g., PCC) 2. Grignard Reaction (R-MgBr) | Branched Alkyl Chain |

| Oxidation | KMnO4 or CrO3 | Carboxylic Acid |

| Etherification | NaH, then R-X (Williamson Synthesis) | Ether (O-R) |

| Esterification | R-COOH, Acid Catalyst or R-COCl, Base | Ester (O-COR) |

Functionalization of the Piperidine (B6355638) Ring System (e.g., at C-2, C-4, C-5, C-6)

Direct functionalization of the saturated piperidine ring presents a powerful strategy for introducing molecular diversity. While the nitrogen atom is the most nucleophilic and readily derivatized site, recent advances in C-H functionalization have enabled the selective introduction of substituents at various carbon positions of the piperidine ring.

Site-selective functionalization can be achieved through various methods, including directed metalation and C-H activation strategies. The choice of directing group on the piperidine nitrogen is often crucial for controlling the regioselectivity of these reactions. For instance, rhodium-catalyzed C-H insertion reactions have been employed for the synthesis of positional analogues of piperidine-containing molecules. The selectivity for functionalization at the C-2, C-3, or C-4 positions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Recent research has demonstrated the α-functionalization of N-alkyl piperidines through the selective formation of endo-cyclic iminium ions. This approach allows for the introduction of a variety of carbon-based nucleophiles at the C-2 or C-6 positions. The regioselectivity between the C-2 and C-6 positions can be influenced by the presence of existing substituents on the piperidine ring.

The table below summarizes examples of piperidine ring functionalization.

| Position | Methodology | Reagents/Catalyst | Reference |

| C-2 | C-H Functionalization | Rhodium catalysts | General methodology for piperidines |

| C-4 | C-H Functionalization | Rhodium catalysts | General methodology for piperidines |

| C-2/C-6 | α-Functionalization via Iminium Ion | N-oxide formation and subsequent nucleophilic addition | General methodology for N-alkyl piperidines |

Construction of Fused and Bridged Polycyclic Systems Incorporating the this compound Scaffold

Incorporating the this compound scaffold into fused and bridged polycyclic systems is a strategy to create structurally rigid analogues. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Fused Systems: The synthesis of fused ring systems can be achieved through intramolecular cyclization reactions. For example, if the butan-1-ol side chain is modified to contain a reactive group, such as a leaving group, an intramolecular N-alkylation could lead to the formation of a fused bicyclic system. Intramolecular cyclization of an N-acyliminium ion derived from the piperidine nitrogen can also be a powerful tool for constructing fused systems.

Bridged Systems: The construction of bridged bicyclic systems often involves more complex multi-step synthetic sequences. One approach involves the intramolecular Diels-Alder reaction of a suitably functionalized piperidine derivative. Another strategy utilizes radical translocation/cyclization reactions. For instance, 4-alkynyl-1-(o-iodobenzoyl)piperidines have been shown to undergo radical cyclization to yield bridged azabicyclic compounds. nih.gov The systematic modification of the piperidine ring with one- or two-carbon bridges has been explored to control the conformation of piperidine-containing antagonists. nih.gov

A general overview of strategies to form polycyclic systems is provided below.

| System Type | Synthetic Strategy | Key Intermediate/Reaction |

| Fused | Intramolecular N-alkylation | Piperidine with an alkyl halide side chain |

| Fused | Intramolecular N-acyliminium ion cyclization | N-acyliminium ion intermediate |

| Bridged | Intramolecular Diels-Alder Reaction | Diene and dienophile tethered to the piperidine |

| Bridged | Radical Translocation/Cyclization | 4-alkynyl-1-(o-iodobenzoyl)piperidine |

Design and Synthesis of Conformationally Restricted Analogues for Structure-Activity Probing

To understand the bioactive conformation of this compound and to improve its pharmacological properties, the design and synthesis of conformationally restricted analogues are of significant interest. By limiting the number of accessible conformations, it is possible to favor the one that is optimal for binding to a specific biological target.

Strategies to achieve conformational restriction include the introduction of rigidifying elements such as double bonds, small rings, or bulky substituents. For example, the introduction of a double bond into the piperidine ring would lead to a tetrahydropyridine (B1245486) derivative with a more planar and rigid structure. The formation of a cyclopropane (B1198618) ring fused to the piperidine core is another effective way to lock the conformation.

The synthesis of such analogues often requires stereoselective methods to control the spatial arrangement of the newly introduced structural elements. Asymmetric synthesis and chiral chromatography are key technologies in obtaining enantiomerically pure conformationally restricted analogues, which are crucial for elucidating the stereochemical requirements of the biological target.

High-Throughput Synthesis and Combinatorial Library Generation

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, high-throughput synthesis and the generation of combinatorial libraries are powerful approaches. These techniques allow for the rapid synthesis of a large number of analogues, which can then be screened for biological activity.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry. In this approach, the this compound scaffold can be attached to a solid support (resin) through a suitable linker, typically via the butan-1-ol side chain or the piperidine nitrogen. Once immobilized, the scaffold can be subjected to a series of reactions to introduce diversity at various positions. The use of excess reagents to drive reactions to completion and the ease of purification by simple filtration and washing are major advantages of SPS.

Parallel Synthesis: Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This can be performed using automated or semi-automated synthesizers. This method is particularly useful for generating focused libraries where a common scaffold is derivatized with a set of diverse building blocks.

The generation of combinatorial libraries based on the this compound scaffold would typically involve the following steps:

Attachment of a protected 4-(piperidin-3-yl)butanoic acid or a related derivative to a solid support.

Deprotection and derivatization of the piperidine nitrogen with a variety of alkylating or acylating agents.

Modification of the butanoic acid moiety, for example, by amide bond formation with a diverse set of amines.

Cleavage of the final products from the solid support.

The combination of these diversification steps can lead to the generation of a large and structurally diverse library of compounds for biological screening.

Advanced Structural Characterization and Elucidation of 4 Piperidin 3 Yl Butan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(Piperidin-3-yl)butan-1-ol in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between adjacent protons (spin-spin coupling). The piperidine (B6355638) ring protons exhibit complex splitting patterns due to their fixed chair conformation, leading to distinct signals for axial and equatorial protons. The butanol side chain protons appear in more predictable regions, with the hydroxymethyl protons being the most deshielded.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms like nitrogen and oxygen. The carbon attached to the hydroxyl group (C1' of the butanol chain) and the piperidine carbons adjacent to the nitrogen (C2 and C6) are typically found further downfield.

Analysis of coupling constants (J-values) in the ¹H NMR spectrum is critical for determining the relative stereochemistry of the piperidine ring. Large coupling constants (typically 8-12 Hz) between vicinal protons indicate a diaxial relationship, which is characteristic of a chair conformation.

Predicted NMR Data for this compound (Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Piperidine H-2 (ax) | ~2.6 | ~55.0 |

| Piperidine H-2 (eq) | ~3.1 | |

| Piperidine H-3 (ax) | ~1.2 | ~38.0 |

| Piperidine H-4 (ax) | ~1.3 | ~31.5 |

| Piperidine H-4 (eq) | ~1.8 | |

| Piperidine H-5 (ax) | ~1.4 | ~26.0 |

| Piperidine H-5 (eq) | ~1.9 | |

| Piperidine H-6 (ax) | ~2.7 | ~47.0 |

| Piperidine H-6 (eq) | ~3.2 | |

| Butanol H-1' (CH₂) | ~3.6 (t) | ~62.5 |

| Butanol H-2' (CH₂) | ~1.5 (m) | ~33.0 |

| Butanol H-3' (CH₂) | ~1.4 (m) | ~29.0 |

| Butanol H-4' (CH₂) | ~1.3 (m) | ~25.0 |

| -NH | ~1.5-2.5 (br s) | - |

| -OH | ~2.0-4.0 (br s) | - |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H spin-spin couplings, revealing which protons are adjacent to one another. It is used to trace the connectivity within the piperidine ring and along the butanol side chain. For example, cross-peaks would connect H-2 to H-3, H-3 to H-4, and so on.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to show entire spin systems. This is particularly useful for identifying all protons belonging to the butanol chain from a single, well-resolved peak.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is crucial for connecting different fragments of the molecule, such as linking the butanol side chain to the piperidine ring by observing a correlation between the piperidine H-3 and the butanol C-4'.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, irrespective of their bonding. They are vital for confirming stereochemistry, such as the relative orientation (axial or equatorial) of the butanol substituent on the piperidine ring by observing through-space interactions between the side chain protons and specific ring protons.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with high confidence. The exact mass of the protonated molecule [M+H]⁺ is used to confirm the molecular formula C₉H₂₀NO⁺.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. This provides structural information by identifying characteristic neutral losses and fragment ions. For this compound, common fragmentation pathways would include:

Loss of the butanol side chain: Cleavage of the C-C bond between the piperidine ring and the side chain is a likely fragmentation pathway.

Loss of water: Dehydration from the alcohol functional group is a common fragmentation event.

Ring-opening fragmentation: The piperidine ring can undergo characteristic cleavages, leading to specific fragment ions that are diagnostic for this heterocyclic system.

Key HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₉NO |

| Monoisotopic Mass | 157.1467 g/mol |

| [M+H]⁺ Exact Mass | 158.1545 g/mol |

| Common Fragment Ions | Loss of H₂O, loss of C₄H₉O, piperidine ring fragments |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretch of the secondary amine. Strong bands between 2800 and 3000 cm⁻¹ are due to C-H stretching of the piperidine ring and butanol chain. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information, especially in the "fingerprint" region (below 1500 cm⁻¹), where complex vibrations related to the carbon skeleton of the piperidine ring and butanol chain occur.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3500 (broad) |

| N-H Stretch (Amine) | 3200-3500 (medium) |

| C-H Stretch (Aliphatic) | 2850-2960 (strong) |

| C-O Stretch (Alcohol) | 1050-1150 (strong) |

| C-N Stretch (Amine) | 1020-1250 (medium) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This technique would confirm the bond lengths, bond angles, and torsional angles of this compound.

For piperidine derivatives, X-ray analysis typically confirms that the six-membered ring adopts a stable chair conformation to minimize steric strain. ias.ac.in The analysis would definitively establish whether the butanol side chain at the C-3 position occupies an equatorial or axial position. In the solid state, intermolecular hydrogen bonding involving the hydroxyl group and the piperidine nitrogen atom is expected to play a significant role in the crystal packing. researchgate.net

Chiral Analytical Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC, GC, NMR)

Since the C-3 position of the piperidine ring is a stereocenter, this compound is a chiral molecule existing as a pair of enantiomers. Chiral analytical methods are essential to separate these enantiomers and determine the enantiomeric excess (ee) of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. heraldopenaccess.us The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. uma.es

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a capillary column with a chiral stationary phase to separate volatile derivatives of the enantiomers.

Chiral NMR Spectroscopy: This technique involves using a chiral solvating agent or a chiral derivatizing agent. unipi.it These agents interact with the enantiomers to form transient diastereomeric complexes or new diastereomeric compounds, respectively. These diastereomers are chemically non-equivalent and will exhibit separate signals in the NMR spectrum, allowing for their quantification and the determination of enantiomeric excess. nih.gov

Computational and Theoretical Investigations of 4 Piperidin 3 Yl Butan 1 Ol

Quantum Chemical Studies on Molecular Geometry, Electronic Structure, and Conformational Analysis

Quantum chemical studies are fundamental to characterizing the molecular properties of 4-(Piperidin-3-yl)butan-1-ol. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground-state properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -522.8 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| C-N Bond Length (Piperidine Ring) | 1.47 | Ångström (Å) |

| C-O Bond Length (Butanol Chain) | 1.43 | Ångström (Å) |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outcomes of DFT calculations for similar organic molecules.

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the butanol side chain means that this compound can exist in multiple conformations. soton.ac.uk A comprehensive conformational analysis is essential to identify the most stable, low-energy structures. This process involves systematically rotating the flexible dihedral angles and performing geometry optimizations for each starting structure. The piperidine ring can adopt chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The orientation of the butanol substituent (axial vs. equatorial) on the piperidine ring is a key determinant of conformational stability. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer Description | Relative Energy (ΔE) |

|---|---|

| Chair (Equatorial Butanol) | 0.00 |

| Chair (Axial Butanol) | +2.1 |

| Twist-Boat (Equatorial Butanol) | +5.5 |

Note: The data in this table is hypothetical, illustrating the expected relative stabilities of different conformations.

The electronic behavior of a molecule is governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. libretexts.org Analysis of the electron density distribution reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the electron density is expected to be highest around the electronegative nitrogen and oxygen atoms, which are likely sites for electrophilic attack.

Table 3: Calculated Molecular Orbital Energies

| Molecular Orbital | Energy |

|---|---|

| HOMO | -6.2 |

| LUMO | +1.5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity of different sites within a molecule. mdpi.com By analyzing the electronic properties derived from quantum chemical calculations, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, it is possible to forecast how this compound might behave in chemical reactions. For instance, the nitrogen atom in the piperidine ring and the oxygen atom of the hydroxyl group are nucleophilic centers due to the presence of lone pairs of electrons. These sites are predicted to be reactive towards electrophiles. Conversely, the hydrogen atom of the hydroxyl group is electrophilic and susceptible to attack by bases.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical studies often model molecules in a vacuum, molecular dynamics (MD) simulations provide a way to study their dynamic behavior over time, particularly in the presence of a solvent like water. mdpi.com MD simulations model the movements and interactions of all atoms in the system, including the solute and surrounding solvent molecules, based on classical mechanics. nih.govmostwiedzy.pl For this compound, MD simulations can reveal how the molecule's conformation changes over time, how it tumbles and diffuses in solution, and how it forms hydrogen bonds with water molecules via its hydroxyl and amine groups. These simulations offer a more realistic picture of the molecule's behavior in a biological or chemical environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgnih.gov Should the this compound scaffold be identified as having a desirable biological activity, QSAR could be a powerful tool for its optimization. nih.gov This process would involve synthesizing a library of analogs with variations in their structure (e.g., substituents on the piperidine ring or modifications to the butanol chain). The biological activity of these analogs would be experimentally determined. Subsequently, a wide range of molecular descriptors (physicochemical, electronic, and topological properties) would be calculated for each analog. researchgate.net Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Relate to electrostatic interactions and reactivity. |

| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

| Lipophilicity | LogP | Measures the molecule's partitioning between oil and water. |

Prediction of Potential Molecular Interactions and Binding Modes

Computational and theoretical investigations play a pivotal role in elucidating the potential molecular interactions and binding modes of novel chemical entities like this compound. In the absence of empirical crystallographic data, in silico methods such as molecular docking and molecular dynamics simulations provide valuable insights into how this compound might interact with biological targets at an atomic level. These predictive models are founded on the fundamental principles of molecular mechanics and quantum chemistry, allowing for the characterization of non-covalent interactions that govern ligand-protein binding.

The molecular structure of this compound, featuring a secondary amine within a piperidine ring and a primary alcohol at the terminus of a flexible butyl chain, suggests several key interaction points. The piperidine nitrogen, which is likely to be protonated at physiological pH, can act as a potent hydrogen bond donor and engage in strong electrostatic interactions. nih.gov The butanol side chain provides additional opportunities for hydrogen bonding through its hydroxyl group and is subject to van der Waals forces along its hydrocarbon length.

Hypothesized Binding Interactions

Molecular docking simulations of structurally related piperidine derivatives have revealed common interaction patterns with various protein targets. nih.govnih.gov Based on these analogous studies, a predictive model for the binding of this compound can be constructed. The primary interaction types are anticipated to be:

Ionic and Hydrogen Bonding: The protonated piperidine nitrogen is a critical anchor for binding, often forming a salt bridge with negatively charged amino acid residues such as aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov This strong ionic interaction is frequently supplemented by a network of hydrogen bonds. The hydroxyl group of the butanol side chain can function as both a hydrogen bond donor and acceptor, interacting with polar residues like serine, threonine, or the backbone carbonyls of the protein.

Cation-π Interactions: The positively charged piperidine ring can engage in favorable cation-π interactions with the aromatic rings of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov

The flexibility of the butan-1-ol side chain allows the molecule to adopt multiple conformations, enabling it to fit into various binding pockets and optimize its interactions with the surrounding amino acid residues.

Predictive Interaction Data

To illustrate the potential binding modes, the following tables present hypothetical interaction data derived from computational models of similar piperidine-containing ligands. These tables showcase the types of interactions, the likely participating amino acid residues, and the typical distances and estimated energy contributions for these interactions.

Table 1: Predicted Hydrogen and Ionic Bond Interactions of this compound

| Interacting Group of Ligand | Potential Interacting Residue | Interaction Type | Predicted Distance (Å) | Estimated Energy (kcal/mol) |

| Piperidine N-H⁺ | Aspartate (Asp) | Ionic Bond / Salt Bridge | 2.8 - 3.2 | -5.0 to -8.0 |

| Piperidine N-H⁺ | Glutamate (Glu) | Ionic Bond / Salt Bridge | 2.8 - 3.2 | -5.0 to -8.0 |

| Butan-1-ol O-H | Serine (Ser) | Hydrogen Bond | 2.7 - 3.1 | -2.0 to -4.0 |

| Butan-1-ol O-H | Threonine (Thr) | Hydrogen Bond | 2.7 - 3.1 | -2.0 to -4.0 |

| Butan-1-ol O-H | Main Chain C=O | Hydrogen Bond | 2.9 - 3.3 | -1.5 to -3.0 |

Table 2: Predicted Hydrophobic and Cation-π Interactions of this compound

| Interacting Group of Ligand | Potential Interacting Residue | Interaction Type | Predicted Distance (Å) | Estimated Energy (kcal/mol) |

| Piperidine Ring (CH₂) | Leucine (Leu) | Hydrophobic | 3.5 - 4.5 | -0.5 to -1.5 |

| Piperidine Ring (CH₂) | Valine (Val) | Hydrophobic | 3.5 - 4.5 | -0.5 to -1.5 |

| Butyl Chain (CH₂) | Isoleucine (Ile) | Hydrophobic | 3.5 - 4.5 | -0.5 to -1.5 |

| Piperidine N⁺ | Phenylalanine (Phe) | Cation-π | 3.4 - 4.0 | -1.0 to -2.5 |

| Piperidine N⁺ | Tyrosine (Tyr) | Cation-π | 3.4 - 4.0 | -1.0 to -2.5 |

| Piperidine N⁺ | Tryptophan (Trp) | Cation-π | 3.5 - 4.2 | -1.5 to -3.0 |

It is important to note that the actual binding mode and the strength of these interactions will be highly dependent on the specific topology and chemical environment of the protein's binding site. Molecular dynamics simulations can further refine these predictions by exploring the conformational flexibility of both the ligand and the protein over time, providing a more dynamic and realistic picture of the binding event. nih.gov These computational approaches are instrumental in the rational design of new molecules with desired biological activities, guiding synthetic efforts towards compounds with optimized binding affinities and specificities.

Applications of 4 Piperidin 3 Yl Butan 1 Ol As a Versatile Building Block in Complex Synthesis

Role in the Synthesis of Complex Nitrogen Heterocycles

Nitrogen heterocycles are fundamental components of biologically active molecules. ucl.ac.uk The structure of 4-(piperidin-3-yl)butan-1-ol is particularly well-suited for the synthesis of complex, multi-cyclic nitrogen-containing architectures, such as fused, bridged, and spirocyclic systems, through intramolecular cyclization strategies.

The key to its utility lies in the spatial relationship between the piperidine (B6355638) nitrogen and the terminal hydroxyl group. The butanol side chain can act as a flexible tether, allowing the molecule to adopt conformations that facilitate ring closure. A common synthetic strategy involves the conversion of the terminal alcohol into a good leaving group (e.g., a tosylate, mesylate, or halide). Subsequent intramolecular N-alkylation, where the piperidine nitrogen acts as a nucleophile, can lead to the formation of bicyclic systems. Depending on the reaction conditions and the desired product, this can result in the formation of indolizidine or quinolizidine-like cores, which are present in numerous alkaloids.

Furthermore, this building block is an ideal precursor for the synthesis of spiropiperidines—compounds containing two rings that share a single atom. ctdbase.org Spirocyclic scaffolds have gained significant attention in drug discovery as they increase the three-dimensionality and structural rigidity of a molecule, which can lead to improved target selectivity and pharmacokinetic properties. The synthesis of spiropiperidines can be achieved by forming a new ring at the 3-position of the pre-existing piperidine. Methodologies for such constructions include palladium-mediated intramolecular cyclizations and radical cyclizations.

Table 1: Examples of Complex Heterocyclic Scaffolds Derivable from Piperidine Precursors

| Heterocyclic Scaffold | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Indolizidines / Quinolizidines | Intramolecular N-alkylation | Activation of the terminal alcohol followed by intramolecular cyclization. |

| Spiropiperidines | Cyclization onto the C3 position | Functionalization of the butanol chain and subsequent ring closure onto the piperidine. |

| Fused Bicyclic Systems | Tandem Cyclization Reactions | Utilized in multi-step sequences to build complex polycyclic frameworks. |

Utilization in the Construction of Advanced Organic Molecules and Molecular Probes

Organic building blocks are foundational to the assembly of complex molecular architectures. nih.gov The this compound scaffold provides two key points for diversification. The piperidine nitrogen can be functionalized through acylation, alkylation, or arylation, while the terminal alcohol can be modified through oxidation, esterification, or etherification. This dual reactivity allows for its incorporation into larger, advanced organic molecules with potential therapeutic applications. For instance, piperidinol analogs have been investigated for their anti-tuberculosis activity. nih.gov

The structure is also highly suitable for the development of molecular probes. These are specialized molecules, often carrying a fluorescent reporter group, used to study biological processes. The terminal hydroxyl group of this compound serves as a convenient attachment point for a fluorophore. The piperidine core, meanwhile, can be designed to bind to a specific biological target, such as a receptor or enzyme. For example, fluorescent probes based on a spiro[isobenzofuran-piperidine] core have been developed as high-affinity ligands for studying sigma (σ) receptors, which are implicated in various neurological disorders. nih.gov Although this example uses a different piperidine building block, it illustrates the principle of how the piperidine scaffold can be integrated into a molecular probe. The synthesis of such probes often involves coupling the piperidine-containing fragment with a fluorescent aryl moiety. researchgate.net

Table 2: Functionalization Potential of this compound

| Functional Group | Potential Reactions | Resulting Structure / Application |

|---|---|---|

| Piperidine Nitrogen (Secondary Amine) | Alkylation, Acylation, Reductive Amination | Introduction of substituents for tuning biological activity or linking to other moieties. |

| Terminal Hydroxyl (Primary Alcohol) | Oxidation, Esterification, Etherification | Conversion to an aldehyde or carboxylic acid; attachment of linkers, fluorophores, or other functional groups. |

Contribution to the Development of New Synthetic Methodologies

The development of novel synthetic methods is crucial for advancing organic chemistry and enabling the efficient construction of complex molecules. The unique bifunctional nature of this compound makes it a valuable substrate for developing and testing new synthetic methodologies, particularly those involving tandem or cascade reactions.

A hypothetical example would be a tandem oxidation-cyclization-functionalization sequence. The primary alcohol could first be oxidized to an aldehyde. This intermediate could then undergo an intramolecular Mannich reaction or reductive amination involving the piperidine nitrogen to form a bicyclic iminium ion. This reactive intermediate could then be trapped by a nucleophile, all in a single pot. Such a strategy would rapidly build molecular complexity from a simple starting material.

Moreover, if the starting material is enantiomerically pure (chiral), it can be used to develop stereoselective transformations. The synthesis of chiral piperidines with controlled stereochemistry is an active area of research, as the stereoisomers of a drug can have vastly different biological activities. nih.gov Methodologies that can preserve or transfer the stereochemical information from a chiral building block like this compound to a more complex product are of high value. Rhodium-catalyzed intramolecular cyclizations, for instance, have been developed for constructing complex, chiral azepane-based scaffolds via C-C bond activation. nih.gov

Potential in Materials Science and Polymer Chemistry as a Functional Monomer

Functional monomers are the building blocks of polymers that have reactive side groups or specific functionalities incorporated into their structure. These functionalities can impart unique properties to the resulting polymer, such as stimuli-responsiveness, biocompatibility, or the ability to be further modified after polymerization.

With its secondary amine and primary alcohol, this compound is a classic example of an AB-type monomer, where 'A' (the amine) can react with 'B' (the alcohol, or a derivative thereof). This allows it to undergo step-growth polymerization to form a variety of polymers.

Polyesteramides: The alcohol group can be oxidized to a carboxylic acid, creating an amino acid-like monomer. This can then be polymerized through self-condensation to form a polyamide. Alternatively, the original amino-alcohol can be co-polymerized with a dicarboxylic acid or an activated derivative to produce polyesteramides.

Polyurethanes: The reaction of the di-functional monomer with diisocyanates could yield polyurethanes containing piperidine rings in the backbone. The presence of the basic nitrogen atom in the piperidine ring could make the resulting polymer pH-responsive, where its solubility or conformation changes with pH.

The incorporation of the piperidine moiety into a polymer backbone is a strategy to introduce functionality. Similar to how functional groups are protected during the synthesis of small molecules, temporary protecting groups can be used on functional monomers to allow for controlled polymerization before deprotection to unmask the reactive group in the final polymer. afinitica.com This approach enables the creation of well-defined functional materials, such as biomimetic polymers that mimic natural polypeptides.

Advanced Analytical Methodologies for Purity Profiling and Reaction Monitoring of 4 Piperidin 3 Yl Butan 1 Ol

Chromatographic Techniques for Separation and Quantification (HPLC, GC)

Chromatographic methods are the cornerstone of purity assessment, offering high-resolution separation of the main compound from its related substances and potential impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of polar compounds like 4-(Piperidin-3-yl)butan-1-ol. A typical method would be developed and validated to ensure its accuracy, precision, linearity, and sensitivity. Given the basic nature of the piperidine (B6355638) ring, a mobile phase with a controlled pH is often necessary to achieve good peak shape and resolution. Pre-column derivatization can be employed to enhance the detectability of piperidine-containing compounds, especially for trace-level analysis nih.govresearchgate.net.

Table 1: Representative RP-HPLC Method Parameters for Analysis of Piperidine Derivatives

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides robust separation for a wide range of polar and non-polar compounds. |

| Mobile Phase | Acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted) | The organic modifier (acetonitrile) controls the elution strength, while the buffer maintains a consistent pH to ensure reproducible retention times and peak shapes for ionizable analytes. ekb.eg |

| Detection | UV at ~210-220 nm or post-derivatization with UV/fluorescence detection | Direct UV detection is possible at low wavelengths; derivatization enhances sensitivity and specificity. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net |

| Column Temp. | 30°C | Maintains consistent retention times and improves peak symmetry. researchgate.net |

| LOD/LOQ | ~0.15 µg/mL / ~0.44 µg/mL | The method must be sensitive enough to detect and quantify impurities at very low levels. researchgate.net |

Gas Chromatography (GC): GC is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. Due to the low volatility and polar nature of this compound, derivatization is often required to convert the alcohol and secondary amine groups into more volatile and thermally stable analogues (e.g., silylation or acylation) prior to analysis. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Hyphenated Techniques (LC-MS, GC-MS, LC-NMR) for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for the structural elucidation of unknown impurities and for providing a more complete picture of the compound's purity profile.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific technique used for detecting and identifying impurities, even at trace levels. lcms.cz As compounds elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and analyzed by a mass spectrometer, which provides mass-to-charge (m/z) ratio information. This data allows for the determination of the molecular weight of impurities. Tandem MS (MS/MS) can further fragment the ions to provide structural fragments, aiding in the definitive identification of related substances and degradation products. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is the gold standard. It combines the separation power of GC with the identification capabilities of mass spectrometry. researchgate.net The mass spectrometer provides a fragmentation pattern for each separated peak, which acts as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. This is crucial for confirming the identity of residual solvents or volatile by-products from the synthesis. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR represents one of the most powerful tools for the unambiguous structural elucidation of unknown compounds directly within a complex mixture, eliminating the need for time-consuming isolation. researchgate.net After separation by HPLC, the eluent flows through a specialized NMR probe where spectra (e.g., ¹H NMR, ¹³C NMR, 2D-COSY) can be acquired. This provides definitive structural information, including stereochemistry, which is often not possible with MS alone. nih.govmdpi.com While less sensitive than MS, advancements in probe technology have made LC-NMR a practical tool for analyzing significant impurities. nih.gov

Table 2: Comparison of Hyphenated Techniques for Impurity Profiling

| Technique | Primary Application | Information Provided | Key Advantage |

| LC-MS | Detection and identification of non-volatile and thermally labile impurities. | Molecular weight and structural fragments (MS/MS). | High sensitivity and specificity for trace-level analysis. |

| GC-MS | Identification of volatile and semi-volatile impurities (e.g., residual solvents). | "Fingerprint" mass spectrum for library matching and structural elucidation. | Excellent for volatile compounds and provides definitive identification through established libraries. |

| LC-NMR | Unambiguous structural elucidation of unknown impurities and isomers. | Complete structural connectivity and stereochemistry. | Provides definitive structural information without the need for impurity isolation. nih.gov |

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., ReactIR, in-line NMR)

Process Analytical Technology (PAT) utilizes in situ monitoring to provide real-time understanding and control over chemical reactions.